2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15887691
InChI: InChI=1S/C17H16O3/c1-2-19-16(18)15-17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3/t15-/m1/s1
SMILES:
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol

2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)-

CAS No.:

Cat. No.: VC15887691

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- -

Specification

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
IUPAC Name ethyl (2S)-3,3-diphenyloxirane-2-carboxylate
Standard InChI InChI=1S/C17H16O3/c1-2-19-16(18)15-17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3/t15-/m1/s1
Standard InChI Key JRSQCUMYEAXYBA-OAHLLOKOSA-N
Isomeric SMILES CCOC(=O)[C@@H]1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of ethyl (2S)-3,3-diphenyloxirane-2-carboxylate consists of a three-membered oxirane ring (epoxide) fused to a carboxylate ester. The stereochemistry at the 2-position is defined as S, conferring chirality to the molecule. The two phenyl groups at the 3-position introduce steric bulk and aromatic π-electron systems, influencing both reactivity and physical properties .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Registry Number5449-40-1
Molecular FormulaC₁₇H₁₆O₃
Molar Mass268.31 g/mol
SMILES NotationCCOC(=O)C1OC1(C2=CC=CC=C2)C3=CC=CC=C3
Stereochemistry (C2)S configuration

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the oxirane protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). The ester carbonyl group appears near δ 170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 268.3101 (calculated for C₁₇H₁₆O₃⁺) .

Synthesis and Stereochemical Control

Sharpless Epoxidation

The (2S) stereochemistry is typically introduced via asymmetric epoxidation of α,β-unsaturated esters. For example, ethyl cinnamate derivatives undergo Sharpless epoxidation using titanium tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) to yield enantiomerically enriched epoxides .

Ti(OiPr)4+DET+TBHPChiral Epoxide Catalyst\text{Ti(OiPr)}_4 + \text{DET} + \text{TBHP} \rightarrow \text{Chiral Epoxide Catalyst}

This method achieves enantiomeric excess (ee) >90% for analogous systems, though specific data for the diphenyl variant remains undocumented .

Physicochemical Properties

Thermal Stability

While explicit melting/boiling points for this compound are unavailable, analogous methyl 3,3-diphenyloxirane-2-carboxylate (CAS 76527-25-8) exhibits a melting point of 165°C and decomposes above 300°C . The ethyl ester’s larger alkyl group likely reduces melting point slightly due to decreased crystallinity.

Solubility and Reactivity

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in dichloromethane, toluene, and tetrahydrofuran. The strained epoxide ring undergoes nucleophilic attack at the less substituted oxygen, with regioselectivity influenced by the phenyl groups’ steric effects .

Applications in Organic Synthesis

Chiral Building Blocks

The (2S) configuration makes this compound valuable for synthesizing enantiopure pharmaceuticals. For example, β-hydroxy-α-amino acids—key motifs in HIV protease inhibitors—are accessible via epoxide ring-opening with ammonia or amines .

Polymer Chemistry

Epoxide-containing monomers polymerize via ring-opening to form polyethers. The diphenyl groups enhance thermal stability, suggesting utility in high-performance coatings or adhesives .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work focuses on organocatalytic epoxidation to improve enantioselectivity and reduce metal waste. In silico modeling predicts that thiourea catalysts could achieve >95% ee for diphenyl epoxides .

Biocatalytic Approaches

Engineered epoxide hydrolases show promise for kinetic resolution of racemic mixtures, though application to bulky substrates like this compound remains challenging.

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